2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(2-Methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methoxyphenyl group at position 3, a methyl group at position 5, and an isopropylamine substituent at position 7 (Figure 1). Its molecular formula is C₁₉H₂₂N₄O, with a monoisotopic mass of 345.15896 Da . Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles widely investigated for their pharmacological properties, particularly as inhibitors of mycobacterial ATP synthase and protein kinases . The structural uniqueness of this compound lies in its substitution pattern: the 2-methoxy group on the phenyl ring at position 3 distinguishes it from analogs bearing electron-withdrawing groups (e.g., 4-fluorophenyl) at the same position, which are more commonly studied .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11(2)18-16-9-12(3)19-17-10-14(20-21(16)17)13-7-5-6-8-15(13)22-4/h5-11,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEYULXKKWRGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC(C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with β-enaminone derivatives under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in various therapeutic areas due to its biological activity. Notable applications include:
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties, particularly against mycobacterial infections such as tuberculosis. Studies have demonstrated that derivatives of this compound can inhibit mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis infections .
Anticancer Potential
The structural features of 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine suggest its potential as an anticancer agent. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Neurological Disorders
Given its ability to interact with various biological targets, this compound may also be explored for applications in treating neurological disorders. The presence of functional groups allows it to modulate neurotransmitter systems potentially .
Case Studies
Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in various applications:
- Antimycobacterial Activity : A study demonstrated that specific derivatives showed significant inhibition against Mycobacterium tuberculosis, suggesting a pathway for developing new antibiotics .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that certain analogs could effectively induce cell death through apoptosis pathways .
- Neuropharmacological Effects : Investigations into the effects on neurotransmitter systems revealed potential benefits in models of anxiety and depression .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amines exhibit diverse biological activities depending on substituent variations at positions 3, 5, and 7. Below is a systematic comparison of the target compound with structurally and functionally related derivatives:
Key Findings from Structural Comparisons
Position 3 Substituents: Electron-withdrawing groups (e.g., 4-fluorophenyl) are associated with enhanced anti-mycobacterial activity. For example, compound 32 (4-fluorophenyl) shows MIC = 0.06 µM against M. tuberculosis .
Position 5 Substituents :
- Methyl groups (target compound) are common in pyrazolo[1,5-a]pyrimidines and balance lipophilicity and metabolic stability. Bulkier groups (e.g., 4-isopropylphenyl in 35 ) improve microsomal stability but may reduce solubility .
Position 7 Substituents :
- Pyridin-2-ylmethyl (common in anti-mycobacterial compounds) enhances target engagement via hydrogen bonding with ATP synthase .
- Isopropylamine (target compound) is less polar than pyridin-2-ylmethyl, which may reduce hERG channel binding (a common toxicity concern) but also decrease potency .
Trifluoromethyl Derivatives :
- Compounds with 2-(trifluoromethyl) substituents (e.g., ) exhibit anticancer activity by promoting tubulin polymerization, a mechanism distinct from mycobacterial ATPase inhibition .
Contradictions and Limitations
- Anti-Mycobacterial vs. Anticancer Activity : While 4-fluorophenyl derivatives (e.g., 32 ) target M. tuberculosis, trifluoromethyl analogs () are optimized for anticancer activity, highlighting scaffold versatility but complicating direct comparisons .
Biological Activity
The compound 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is part of a broader family of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, focusing on its anticancer potential and other pharmacological properties.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is recognized for its ability to mimic purine structures, thus facilitating interactions with various biological targets. The specific structure can be summarized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 258.32 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results in various in vitro assays against different cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.3 | |
| A549 (Lung Cancer) | 26.0 | |
| Hep-2 (Laryngeal Cancer) | 3.25 | |
| P815 (Mastocytoma) | 17.82 |
The above table summarizes the inhibitory concentration values for several cancer cell lines, indicating that the compound exhibits significant cytotoxic effects, particularly against Hep-2 and P815 cell lines.
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds within this class have been shown to inhibit Bcl-2 family proteins, which are crucial regulators of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Synthesis and Evaluation : A recent study synthesized a series of triazole-linked pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity using MTT assays. The results indicated that while some compounds showed significant growth inhibition in MDA-MB-231 cells, others did not exhibit any notable effects .
- Structure-Activity Relationship (SAR) : The SAR studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. For example, introducing various substituents on the phenyl ring has been correlated with increased potency against specific cancer cell lines .
Pharmacological Applications
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their potential as anti-inflammatory agents and PDE inhibitors. These activities expand their therapeutic applications beyond oncology.
Table 2: Summary of Pharmacological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell growth in multiple cancer types |
| Anti-inflammatory | Reduces inflammation markers in vitro |
| PDE Inhibition | Potential treatment for neurodegenerative disorders |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
